![molecular formula C13H10O3S B164250 methyl 4H-thieno[3,2-c]chromene-2-carboxylate CAS No. 126522-01-8](/img/structure/B164250.png)
methyl 4H-thieno[3,2-c]chromene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4H-thieno[3,2-c]chromene-2-carboxylate is a heterocyclic compound that belongs to the class of thienochromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused thiophene and chromene ring system with a carboxylate ester group at the 2-position.
Mechanism of Action
Target of Action
Methyl 4H-thieno[3,2-c]chromene-2-carboxylate, also known as Methyl 4H-1-benzopyrano[4,3-b]thiophene-2-carboxylate, is a compound of interest due to its physiological activity It’s known that similar derivatives have shown significant anti-inflammatory, antiallergic, analgesic, antiparkinsonian, antibacterial, antifungal, and mucolytic activity .
Mode of Action
It’s known that the compound undergoes electrophilic substitution at the с-8 atom . This interaction with its targets could potentially lead to changes in the cellular environment, contributing to its biological activity.
Biochemical Pathways
Given its known physiological activities, it can be inferred that the compound may interact with various biochemical pathways related to inflammation, allergy, pain sensation, parkinson’s disease, bacterial and fungal infections, and mucus production .
Result of Action
It’s known that a similar compound, 4-methoxy-4h-thieno[3,2-c]chromene-2-carbaldehyde, was found to possess high antiulcer activity . This suggests that this compound may also have significant effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
Derivatives of 4H-thieno[3,2-c]chromene are known to exhibit significant anti-inflammatory, antiallergic, analgesic, antiparkinsonian, antibacterial, antifungal, and mucolytic activity . These properties suggest that Methyl 4H-thieno[3,2-c]chromene-2-carboxylate may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported yet .
Cellular Effects
Given the biological activities of related compounds, it is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
No studies have been reported on the dosage effects of this compound in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4H-thieno[3,2-c]chromene-2-carboxylate typically involves the intramolecular cyclization of 4-aryloxymethyl-5-iodothiophene-2-carbaldehydes. This process is catalyzed by palladium and proceeds under mild conditions. The iodination of 4-chloromethylthiophene-2-carbaldehyde by N-iodosuccinimide under solvent-free conditions gives 4-chloromethyl-5-iodothiophene-2-carbaldehyde, which is then used to obtain 4-aryloxymethyl-5-iodothiophene-2-carbaldehydes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
Methyl 4H-thieno[3,2-c]chromene-2-carboxylate undergoes various chemical reactions, including:
Electrophilic Substitution: Electrophilic substitution occurs at the C-8 position of the chromene ring.
Functional Group Transformations: The formyl group can be transformed into nitrile, amide, ester, carboxylic, hydroxamic, or hydroxy groups.
Common Reagents and Conditions
Oxidation: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone in methanol.
Electrophilic Substitution: Various electrophiles can be used depending on the desired substitution product.
Functional Group Transformations: Hydroxylamine hydrochloride in concentrated formic acid, ammonia, and iodine in tetrahydrofuran.
Major Products
Oxidation: 4-Methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde.
Electrophilic Substitution: Substituted thieno[3,2-c]chromene derivatives.
Functional Group Transformations: Nitrile, amide, ester, carboxylic, hydroxamic, or hydroxy derivatives.
Scientific Research Applications
Methyl 4H-thieno[3,2-c]chromene-2-carboxylate has several applications in scientific research, including:
Comparison with Similar Compounds
Methyl 4H-thieno[3,2-c]chromene-2-carboxylate can be compared with other similar compounds, such as:
- 8-Methyl-4H-thieno[3,2-c]chromene-2-carboxylic acid
- Ethyl 4H-thieno[3,2-c]chromene-2-carboxylate
- 8-Chloro-4H-thieno[3,2-c]chromene-2-carboxylic acid
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of a carboxylate ester group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4H-thieno[3,2-c]chromene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3S/c1-15-13(14)11-6-8-7-16-10-5-3-2-4-9(10)12(8)17-11/h2-6H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWWLCIIZQNEAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C3=CC=CC=C3OC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393931 |
Source


|
| Record name | methyl 4H-thieno[3,2-c]chromene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126522-01-8 |
Source


|
| Record name | methyl 4H-thieno[3,2-c]chromene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
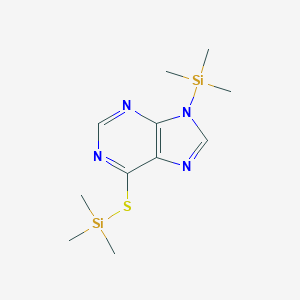
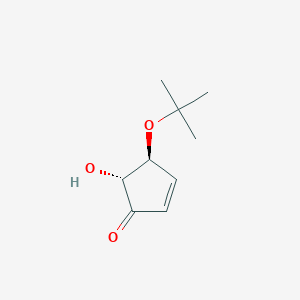
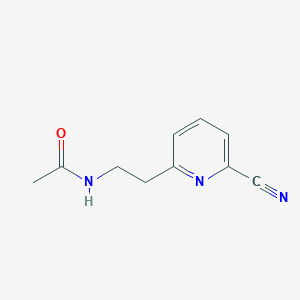
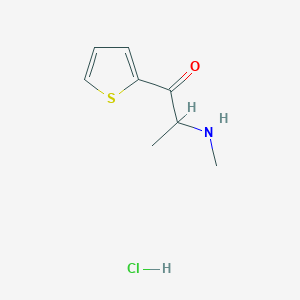
![4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene](/img/structure/B164183.png)
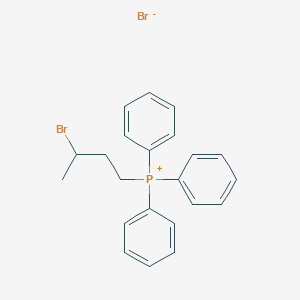
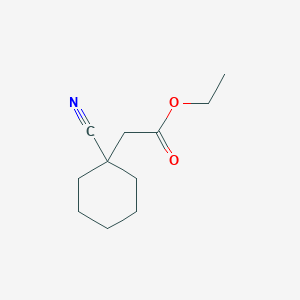
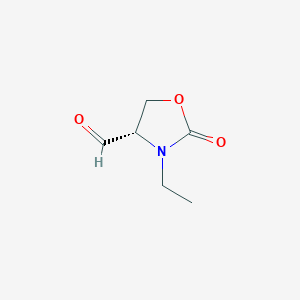
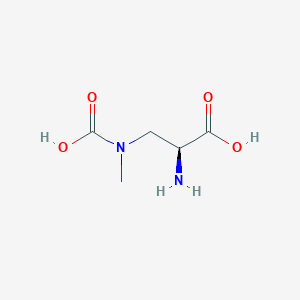
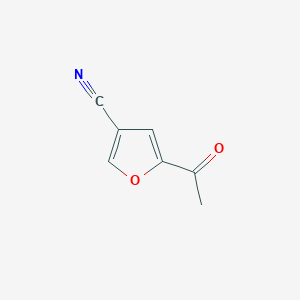
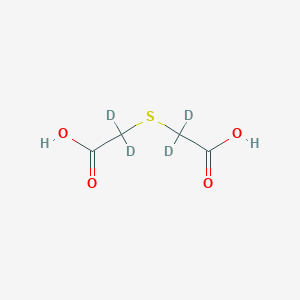
![[(2R)-2,3-bis(4-pyren-4-ylbutanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164209.png)


